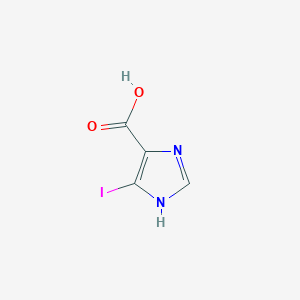
5-iodo-1H-imidazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-imidazole-4-carboxylic acid typically involves the iodination of 1H-imidazole-4-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium.
Industrial Production Methods
Industrial production of 5-iodo-1H-imidazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazole ring or the carboxylic acid group undergoes oxidation or reduction.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands in the presence of bases such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1H-imidazole-4-carboxylic acid, while coupling reactions can produce various substituted imidazole derivatives.
Applications De Recherche Scientifique
5-Iodo-1H-imidazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of functional materials, including catalysts and dyes for solar cells.
Mécanisme D'action
The mechanism of action of 5-iodo-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1H-imidazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-1H-imidazole-4-carboxylic acid:
Uniqueness
The presence of the iodine atom in 5-iodo-1H-imidazole-4-carboxylic acid imparts unique properties, such as increased molecular weight and the ability to participate in specific halogen bonding interactions. These characteristics make it distinct from other halogenated imidazole derivatives and valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C4H3IN2O2 |
|---|---|
Poids moléculaire |
237.98 g/mol |
Nom IUPAC |
5-iodo-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) |
Clé InChI |
RBBNNWXODBWDLM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


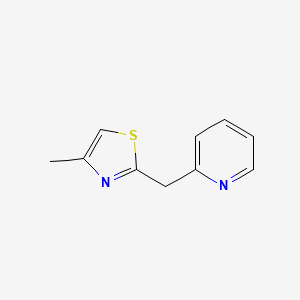



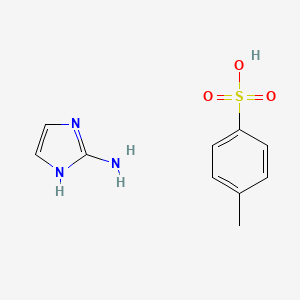
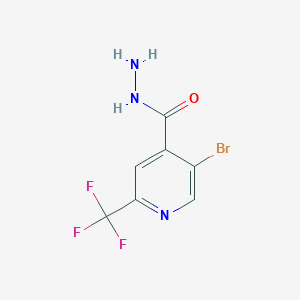
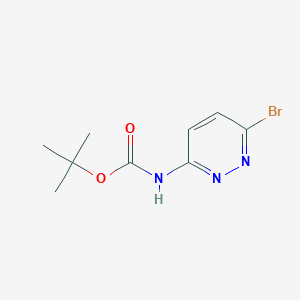
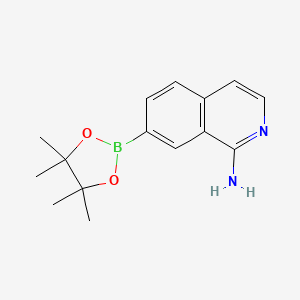
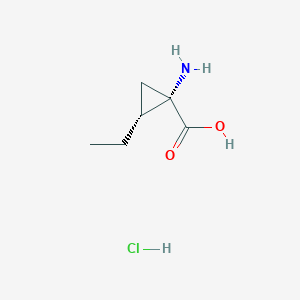
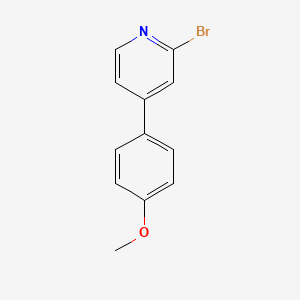
![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)


![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)
